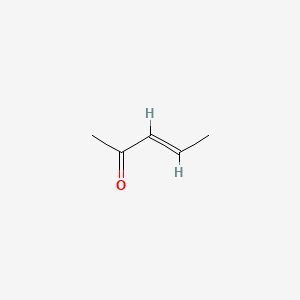
1H-indole-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3,4-dicarbonitrile (IDCN) is a five-membered heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used for a wide range of purposes in the lab, from the synthesis of pharmaceuticals to the development of new materials. IDCN has been studied extensively due to its unique properties and potential applications.
Scientific Research Applications
1H-indole-3,4-dicarbonitrile has been used for a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of enzyme-catalyzed reactions. This compound has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and anticonvulsants. It has also been used in the development of new materials, such as polymers, catalysts, and nanomaterials. This compound has also been used in the study of enzyme-catalyzed reactions, such as the metabolism of drugs and the synthesis of natural products.
Mechanism of Action
The mechanism of action of 1H-indole-3,4-dicarbonitrile is not yet fully understood. However, it is believed that it may act as a ligand that binds to certain enzymes, thereby modulating their activity. It is also believed that it may act as a competitive inhibitor of certain enzyme-catalyzed reactions, thus preventing the formation of certain products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties in animal models. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
1H-indole-3,4-dicarbonitrile is a versatile compound that has many advantages for use in lab experiments. It is relatively stable, has a low toxicity, and is easily synthesized. It also has a wide range of applications in the lab, from the synthesis of pharmaceuticals to the development of new materials. However, it does have some limitations for use in lab experiments, such as its low solubility in water and its tendency to form dimers.
Future Directions
There are a number of potential future directions for the use of 1H-indole-3,4-dicarbonitrile in scientific research. These include the further study of its biochemical and physiological effects, its potential use in the development of new materials, and its potential use as a drug delivery system. Additionally, further research into the mechanism of action of this compound may lead to the development of new drugs and the improvement of existing drugs. Finally, further research into the synthesis of this compound may lead to the development of more efficient and cost-effective methods.
Synthesis Methods
1H-indole-3,4-dicarbonitrile can be synthesized through a variety of methods, including the nitrile synthesis, the Fischer indole synthesis, and the Ullmann reaction. The nitrile synthesis involves the reaction of an aryl halide and an amine in the presence of a strong base, such as sodium hydroxide, to form an aryl nitrile. The Fischer indole synthesis involves the reaction of an aryl ketone and an amine in the presence of a strong acid, such as sulfuric acid, to form an indole. The Ullmann reaction involves the reaction of an aryl halide and an amine in the presence of a copper catalyst to form an aryl amine. Each of these methods has its own advantages and disadvantages, and the choice of which method to use depends on the desired product and the desired reaction conditions.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-indole-3,4-dicarbonitrile involves the reaction of 3-cyanoaniline with malononitrile in the presence of a base to form the intermediate 3-(cyanomethyl)indole-2-carbonitrile. This intermediate is then cyclized using a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "3-cyanoaniline", "malononitrile", "base", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 3-cyanoaniline is reacted with malononitrile in the presence of a base, such as sodium ethoxide, to form 3-(cyanomethyl)indole-2-carbonitrile.", "Step 2: The intermediate 3-(cyanomethyl)indole-2-carbonitrile is then cyclized using a Lewis acid catalyst, such as zinc chloride, to yield 1H-indole-3,4-dicarbonitrile.", "Overall reaction: 3-cyanoaniline + malononitrile + base + Lewis acid catalyst → 1H-indole-3,4-dicarbonitrile" ] } | |
CAS RN |
1699369-96-4 |
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



